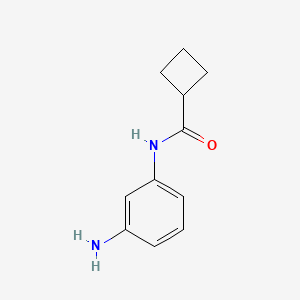
N-(3-aminophenyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-aminophenyl)cyclobutanecarboxamide” is a unique chemical compound with the empirical formula C12H16N2O . It is provided to early discovery researchers as part of a collection of unique chemicals . The molecular weight of this compound is 204.27 .
Molecular Structure Analysis
The SMILES string of “N-(3-aminophenyl)cyclobutanecarboxamide” is NCc1cccc (NC (=O)C2CCC2)c1 . This string represents the structure of the molecule in a linear format, which can be useful for computational chemistry analyses.Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Characterization
N-(3-aminophenyl)cyclobutanecarboxamide and related compounds have been the subject of synthetic and analytical studies, aiming to expand the chemical libraries of potentially bioactive compounds. One study outlined the synthesis and characterization of a 'research chemical' closely related to the compound of interest, emphasizing the importance of accurate identification in the context of synthetic cannabinoids (McLaughlin et al., 2016). Such research underscores the potential pharmacological applications of these compounds and the necessity for thorough analytical evaluation.
Biochemical Applications
Research on related structures has identified novel binding sites on proteins, offering insights into the development of selective inhibitors for therapeutic targets. For instance, a study found that a structurally related compound served as an inhibitor for the fat mass and obesity-associated protein (FTO), unveiling a new binding site and suggesting avenues for obesity treatment research (He et al., 2015). This highlights the biochemical relevance of cyclobutane-containing compounds in drug discovery and development.
Material Science and Polymer Chemistry
In material science, the synthesis of novel polyamides from derivatives structurally related to N-(3-aminophenyl)cyclobutanecarboxamide has been explored, demonstrating the potential of such compounds in creating new materials with unique properties (Castillo et al., 2004). These studies contribute to the development of polymers with specialized applications, ranging from biomedical devices to sustainable materials.
Medicinal Chemistry and Drug Design
In medicinal chemistry, the exploration of cyclobutane-containing compounds for their potential as pharmaceuticals is ongoing. Research into the synthesis, characterization, and cytotoxicity of new derivatives indicates the role these molecules could play in the development of novel therapeutic agents (Hassan et al., 2014). Such efforts are crucial for identifying new drug candidates and understanding their mechanisms of action.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9-5-2-6-10(7-9)13-11(14)8-3-1-4-8/h2,5-8H,1,3-4,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWPZRRWPBKTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2657313.png)
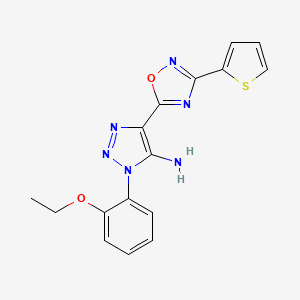
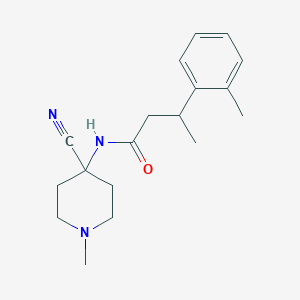

![3-Methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2657322.png)
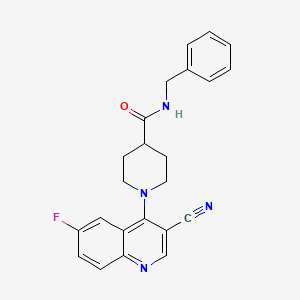
![2,4,4A,5,6,7-Hexahydro-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-one](/img/structure/B2657325.png)

![3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2657330.png)
![6-chloro-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2657331.png)
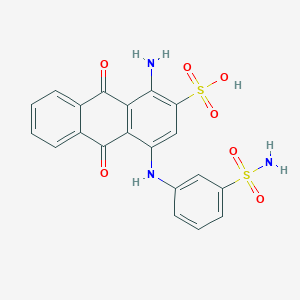
![4-Methyl-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B2657334.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2657335.png)
